molecular formula C9H10Cl2 B13214093 1-Chloro-4-(1-chloropropan-2-yl)benzene

1-Chloro-4-(1-chloropropan-2-yl)benzene

Cat. No.: B13214093
M. Wt: 189.08 g/mol
InChI Key: DKQQMMXIWRGAER-UHFFFAOYSA-N
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Description

1-Chloro-4-(1-chloropropan-2-yl)benzene is an organic compound with the molecular formula C9H10Cl2 It is a derivative of benzene, where the benzene ring is substituted with a 1-chloropropan-2-yl group and a chlorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1-chloropropan-2-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of chlorobenzene with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(1-chloropropan-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The alkyl side chain can be oxidized to form carboxylic acids or ketones.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products:

    Substitution: 1-Hydroxy-4-(1-hydroxypropan-2-yl)benzene.

    Oxidation: 1-Chloro-4-(1-chloropropan-2-yl)benzoic acid.

    Reduction: 1-Chloro-4-(1-propyl)benzene.

Scientific Research Applications

1-Chloro-4-(1-chloropropan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-4-(1-chloropropan-2-yl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can alter the function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    1-Chloro-4-(2-chloropropan-2-yl)benzene: Similar structure but with a different substitution pattern on the propyl group.

    1-Chloro-4-(prop-1-en-2-yl)benzene: Contains a double bond in the side chain, leading to different reactivity.

    1-Chloro-4-(propan-2-yl)benzene: Lacks the second chlorine atom, resulting in different chemical properties.

Uniqueness: 1-Chloro-4-(1-chloropropan-2-yl)benzene is unique due to the presence of two chlorine atoms, which influence its reactivity and potential applications. The specific arrangement of substituents on the benzene ring also contributes to its distinct chemical behavior.

Properties

Molecular Formula

C9H10Cl2

Molecular Weight

189.08 g/mol

IUPAC Name

1-chloro-4-(1-chloropropan-2-yl)benzene

InChI

InChI=1S/C9H10Cl2/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3

InChI Key

DKQQMMXIWRGAER-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)C1=CC=C(C=C1)Cl

Origin of Product

United States

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